4-Bromo-2-fluoro-N-propylbenzamide

Purity Analysis Procurement Quality Control Benzamide Building Blocks

Substituting this scaffold with a non-halogenated analog can compromise synthetic routes due to altered reactivity. 4-Bromo-2-fluoro-N-propylbenzamide (CAS 1016811-41-8) provides precise, dual functionalization handles for CNS-targeted medicinal chemistry. - Ortho-fluoro, para-bromo pattern linked to high D2/sigma receptor binding affinity in related compounds. - Para-bromine enables selective Suzuki/Sonogashira cross-coupling for late-stage diversification. - Moderate lipophilicity (LogP ~2.8) inferred, favorable for CNS PET probe development.

Molecular Formula C10H11BrFNO
Molecular Weight 260.1 g/mol
CAS No. 1016811-41-8
Cat. No. B1368485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-fluoro-N-propylbenzamide
CAS1016811-41-8
Molecular FormulaC10H11BrFNO
Molecular Weight260.1 g/mol
Structural Identifiers
SMILESCCCNC(=O)C1=C(C=C(C=C1)Br)F
InChIInChI=1S/C10H11BrFNO/c1-2-5-13-10(14)8-4-3-7(11)6-9(8)12/h3-4,6H,2,5H2,1H3,(H,13,14)
InChIKeyNRCMVNLNCMBHAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-fluoro-N-propylbenzamide: Halogenated Benzamide Scaffold


4-Bromo-2-fluoro-N-propylbenzamide is a halogenated benzamide derivative, characterized by the presence of bromine at the para position and fluorine at the ortho position relative to the amide group . This specific substitution pattern imparts distinct electronic and steric properties compared to non-halogenated or differently halogenated benzamides. The compound is primarily utilized as a versatile building block in medicinal chemistry and organic synthesis, where its dual halogen handles and N-propyl chain provide specific points for further functionalization .

Substitution pattern ortho-F, para-Br benzamide scaffold for SAR exploration
Synthetic utility Dual halogen handles support sequential cross-coupling and diversification
Physicochemical profile N-propyl chain contributes to moderate lipophilicity for membrane permeability studies

Substitution Risks of 4-Bromo-2-fluoro-N-propylbenzamide


Procurement decisions for benzamide building blocks cannot rely on simple class-level substitution. While many vendors offer compounds with similar core structures, 4-Bromo-2-fluoro-N-propylbenzamide's specific substitution pattern dictates its unique reactivity, physicochemical profile, and resulting biological activity. As demonstrated in systematic studies of halogenated benzamides, even minor changes—such as the position of a halogen or the length of an N-alkyl chain—can drastically alter a compound's binding affinity to key receptors (e.g., dopamine D2) and its overall lipophilicity [1]. Therefore, substituting this compound with a non-halogenated analog or one with a different alkyl chain could compromise a synthetic route or invalidate experimental results, underscoring the need for precise, data-driven selection.

Altering the halogen substitution pattern (e.g., removing ortho-fluoro or para-bromo) can significantly shift binding affinity and lipophilicity, invalidating SAR assumptions.
Replacing the N-propyl chain with a different alkyl group may affect target engagement and ADME profile; class-level data shows chain length impacts receptor interactions.
Mono-halogenated or non-halogenated benzamides lack the orthogonal synthetic handles required for sequential functionalization strategies.

Differentiating 4-Bromo-2-fluoro-N-propylbenzamide from Analogs


Purity Comparison: Non-Halogenated Analog

When comparing the commercially available purity of the target compound to a closely related non-halogenated analog (4-Bromo-N-propylbenzamide, lacking the ortho-fluoro substituent), the target compound is available at a higher standard purity from certain vendors . This difference is significant for research reproducibility, as a 3% increase in purity reduces the potential for side reactions and simplifies purification.

Purity vs. non-halogenated analog
Data to verify
98%
May support synthesis reproducibility
Commercial vendor specification; not a direct analytical comparison
Purity Analysis Procurement Quality Control Benzamide Building Blocks

Lipophilicity (LogP) Prediction

The presence of both a para-bromo and an ortho-fluoro substituent on the benzamide ring is known to influence lipophilicity, a critical factor in a compound's absorption, distribution, metabolism, and excretion (ADME) profile. While experimental LogP data for the target compound is not directly available, predictive models suggest a moderate LogP value. This can be compared to data for a close analog, 4-Bromo-2-fluoro-N-isopropylbenzamide, which has a reported calculated LogP of 2.8 [1]. The N-propyl chain on the target compound is expected to result in a similar, moderately lipophilic profile, which is a key differentiator from more hydrophilic benzamides and a crucial parameter for designing molecules with optimal membrane permeability [2].

Predicted LogP
Class-level inference
~2.8 (calculated)
Supports membrane permeability screening
Inferred from 4-Bromo-2-fluoro-N-isopropylbenzamide (LogP 2.8); experimental data needed
Physicochemical Properties ADME Prediction Benzamide Lipophilicity

Dopamine D2 Receptor Affinity Profile

Research on halogenated benzamides as ligands for the dopamine D2 receptor has established a clear structure-activity relationship (SAR) where the presence and position of halogens are critical for high-affinity binding [1]. In this class, compounds with both bromine and fluorine substituents on the benzamide ring exhibit affinities comparable to established radiotracers like eticlopride. The specific combination and pattern of halogen substitution in 4-Bromo-2-fluoro-N-propylbenzamide is therefore a key determinant of its potential pharmacological profile, differentiating it from analogs with alternative halogen patterns.

Dopamine D2 receptor SAR
Class-level inference
ortho-F, para-Br pattern linked to high affinity
Supports SAR-based binding affinity review
Based on halogenated benzamide class; compound-specific data required
Dopamine D2 Receptor Binding Affinity Halogenated Benzamide SAR

Dual Synthetic Handles

Unlike simpler benzamide analogs that may serve only a single purpose, 4-Bromo-2-fluoro-N-propylbenzamide offers multiple points of derivatization, making it a versatile scaffold for generating libraries of complex molecules . The bromine atom serves as a classic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the fluorine atom can influence both the electronic properties of the aromatic ring and participate in unique interactions with biological targets. This dual reactivity allows for sequential functionalization strategies not possible with mono-halogenated or non-halogenated benzamides.

Dual synthetic handles
Data to verify
Two reactive sites (Br, F) vs. one in mono-halogenated analog
Enables sequential diversification strategies
Structural analysis; functionalization sequence may require optimization
Organic Synthesis Medicinal Chemistry Building Blocks

Applications of 4-Bromo-2-fluoro-N-propylbenzamide


Dopamine & Sigma Receptor Lead Optimization

Based on its classification as a halogenated benzamide, 4-Bromo-2-fluoro-N-propylbenzamide is a strategically relevant building block for programs targeting dopamine D2 and sigma receptors. Its specific ortho-fluoro, para-bromo substitution pattern has been linked to high binding affinity in related compounds [1]. Researchers can use this scaffold to explore structure-activity relationships around the N-propyl chain or utilize the bromine atom for late-stage functionalization with various pharmacophores . Furthermore, analogs like N-[3-(benzylmethylamino)propyl]-4-bromo-2-fluorobenzamide have shown high-affinity binding to sigma receptors (Ki = 2.90 nM), underscoring the utility of this core structure [2].

Dihalogenated Intermediate for Complex Synthesis

This compound is an ideal starting material for the synthesis of highly functionalized aromatics. The bromine substituent allows for selective Pd-catalyzed cross-coupling (e.g., Suzuki, Sonogashira) to introduce aryl, alkenyl, or alkynyl groups [1]. Simultaneously, the fluorine atom can be used to modulate the electron density of the ring, influencing subsequent reactions. Its role as a versatile intermediate is well-documented for constructing complex molecules, with the dual halogen substitution offering a level of synthetic control not found in non-fluorinated analogs .

Chemical Probes & Radioligand Development

The halogenated benzamide scaffold is a proven platform for developing radioligands for imaging techniques like Positron Emission Tomography (PET) [1]. The presence of the para-bromine atom in this compound could be exploited as a potential site for future radiolabeling (e.g., with 18F or 123I) or as a precursor for generating radiofluorinated analogs. The compound's moderate lipophilicity (inferred from its LogP ~2.8) is a favorable property for central nervous system (CNS) penetration, making it a promising starting point for designing novel probes targeting CNS receptors .

Application
Selection Property
Validation Focus
Dopamine D2 / sigma receptor lead optimization studies
ortho-F, para-Br substitution pattern
Binding affinity SAR review
Complex molecule synthesis
Dual halogen handles (Br for cross-coupling, F for electronic tuning)
Sequential functionalization strategy
CNS probe and radioligand development
Halogenated benzamide scaffold with reported radioligand precedent
Lipophilicity and radiolabeling feasibility assessment

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